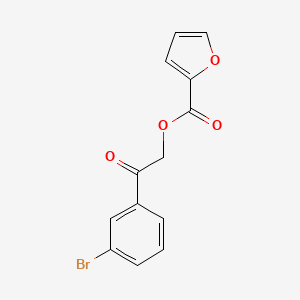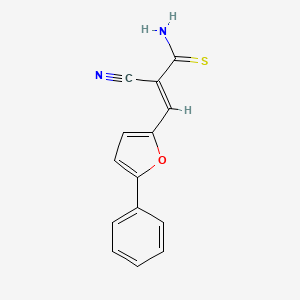
(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enethioamide is an organic compound that belongs to the class of cyanoenethioamides This compound is characterized by the presence of a cyano group, a phenyl-substituted furan ring, and a thioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enethioamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with a suitable cyanoenethioamide precursor under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enethioamide exerts its effects is primarily through interactions with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the thioamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enethioamide
- (E)-2-cyano-3-(5-chlorofuran-2-yl)prop-2-enethioamide
- (E)-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enethioamide
Uniqueness
(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enethioamide is unique due to the presence of the phenyl group on the furan ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c15-9-11(14(16)18)8-12-6-7-13(17-12)10-4-2-1-3-5-10/h1-8H,(H2,16,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWMMMPJOCYOFU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)
![3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B5725427.png)

![METHYL 4-({[(4-FLUOROBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5725436.png)
![4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5725445.png)
![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
![2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5725457.png)
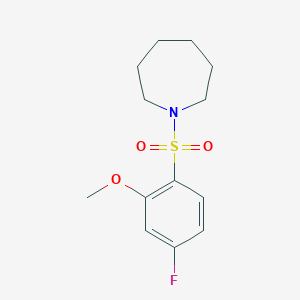
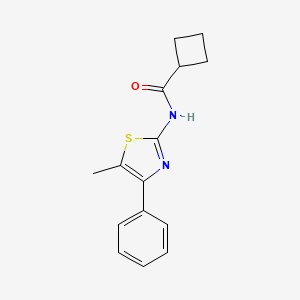
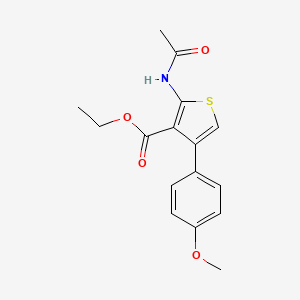
![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)
![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)
